molecular formula C24H22N4O6S B2809993 ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate CAS No. 958963-34-3

ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate

Cat. No. B2809993
M. Wt: 494.52
InChI Key: LPSYXKDOBZNVIX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an imidazoquinazolinone, and a thioacetate group. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The imidazoquinazolinone is a fused heterocyclic compound that could potentially have interesting biological activities . The thioacetate group is a type of sulfur-containing ester that could be involved in various chemical reactions.


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, the functional groups present suggest that it could undergo a variety of reactions. For example, the thioacetate group could undergo hydrolysis to form a thiol and acetic acid. The imidazoquinazolinone ring could potentially participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Biological Properties

Research has demonstrated the synthesis and investigation of biological properties of compounds with structures related to quinazolines, which are notable for their potential in inhibiting monoamine oxidase (MAO) activity and possessing antitumor activities. For instance, compounds synthesized from the interaction of certain dihydronaphthaline derivatives with isothiocyanates and subsequent reactions have shown to inhibit 5-HT deamination and exhibit moderate therapeutic effects against tumors in in vitro experiments (Markosyan et al., 2008). Similar studies have expanded this approach to synthesize derivatives with significant anti-MAO and antitumor activity (Markosyan et al., 2015).

Antibacterial and Antifungal Activity

The creation of novel quinolinone analogs has shown significant biological activity against standard strains of bacteria and fungi. This suggests these compounds' potential as a basis for developing new antimicrobial agents. Specific derivatives have been characterized and tested for their efficacy in inhibiting microbial growth, indicating the versatile applications of such chemical structures in pharmaceutical research (ANISETTI & Reddy, 2012).

Anticancer Activity

Investigations into the anticancer activity of related compounds, particularly those involving the synthesis and study of quinazolinone derivatives, have highlighted their potential in chemotherapeutic applications. Some synthesized compounds have shown promising results in docking studies and binding conformation analyses against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Laxminarayana et al., 2021).

Green Synthesis and Environmental Considerations

Research also includes the green synthesis of related chemical structures, emphasizing environmentally friendly and efficient methods. These studies not only contribute to the development of potential therapeutic agents but also highlight the importance of sustainable chemical synthesis approaches in modern research (El-Badry et al., 2020).

properties

IUPAC Name

ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c1-2-32-21(30)12-35-24-27-16-6-4-3-5-15(16)22-26-17(23(31)28(22)24)10-20(29)25-11-14-7-8-18-19(9-14)34-13-33-18/h3-9,17H,2,10-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSYXKDOBZNVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate

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